5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
A Facile Synthesis of Isoxazolo [5′,4′4,5]Thiazolo[3,2-a]Thieno Pyrimidines
:This study describes a synthesis method for thieno pyrimidines, a compound structurally related to 5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The research highlights the creation of a new ring system through a one-pot synthesis process (Abdel-fattah et al., 1998).
Structural and Spectral Analysis of Pyrido Pyrimidine Derivatives :This paper focuses on the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their structural and spectral exploration using techniques like NMR, UV-visible and FT-IR spectroscopy, and X-ray diffraction analysis. The study provides insights into the electronic structures of these compounds (Ashraf et al., 2019).
Computational Studies and Applications
- Pyrimidine Based Bis-Uracil Derivatives for Optical and Drug Discovery Applications :This research demonstrates the synthesis of pyrimidine-based bis-uracil derivatives and evaluates their antimicrobial, photoluminescence, and molecular docking properties. The study also assesses the linear and nonlinear optical (NLO) properties of these compounds, indicating their potential use in NLO device fabrications (Mohan et al., 2020).
Potential Pharmaceutical Applications
- Anti-inflammatory Activities of New Derivatives from Antrodia Camphorata :This paper investigates new compounds isolated from the fruiting bodies of Antrodia Camphorata, including derivatives structurally similar to this compound. The study explores their anti-inflammatory effects on macrophage-mediated responses, indicating potential therapeutic applications (Chien et al., 2008).
Properties
IUPAC Name |
1,3-dimethyl-6-(2-methylpropyl)-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-7(2)5-8-6-14-11-9(10(8)17)12(18)16(4)13(19)15(11)3/h6-7H,5H2,1-4H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVIVVYVVXWSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C(C1=O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.